molecular formula C3H9B3O6 B089493 Trimethoxyboroxine CAS No. 102-24-9

Trimethoxyboroxine

Cat. No.: B089493
CAS No.: 102-24-9
M. Wt: 173.5 g/mol
InChI Key: ZFMOJHVRFMOIGF-UHFFFAOYSA-N
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Description

Trimethoxyboroxine is an organoboron compound with the empirical formula C3H9B3O6. It is a cyclic trimer of trimethyl borate and is characterized by a six-membered ring structure containing alternating boron and oxygen atoms, with each boron atom bonded to a methoxy group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Trimethoxyboroxine primarily targets carbon dioxide (CO2) and borane-tetrahydrofuran (BH3·THF) complex . It plays a significant role in the reduction of CO2, a major contributor to global warming, making it a promising C1 building block for fuels and chemicals .

Mode of Action

This compound interacts with its targets through a process of reduction . Commercially available THF solutions of BH3·THF, which contain 0.5 mol % of NaBH4 as a stabilizing reagent for BH3·THF, react with 1 atm of CO2 at room temperature to form this compound . This reaction is catalyzed by the BH4- anion .

Biochemical Pathways

The formation of this compound proceeds via rapid transesterification/oxygen transfer with elimination of B(OR)3 . This process is part of the broader biochemical pathway involved in the reduction of CO2 . The reduction of CO2 has been extensively investigated due to its potential to address energy and environmental issues .

Result of Action

The result of this compound’s action is the formation of a methoxy compound . This compound is formed in an 87% yield after 12 hours of reaction . In its viscous liquid as well as glassy states, static and dynamic properties of this compound are explored using various techniques .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. The reaction of this compound formation takes place at room temperature under 1 atm of CO2 . Additionally, the presence of a catalytic amount of NaBH4 is necessary for the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxyboroxine can be synthesized through several methods. One common method involves the reaction of boric oxide with a mixture of trimethyl borate and methanol. This reaction typically occurs under heating conditions to facilitate the formation of the boroxine ring . Another method involves the partial hydrolysis of trimethyl borate by reaction with water or boric acid .

Industrial Production Methods: On an industrial scale, this compound is often produced using the trimethyl borate-methanol azeotrope, which can be obtained cheaply and in large quantities. This method is preferred due to its cost-effectiveness and the availability of the starting materials .

Chemical Reactions Analysis

Types of Reactions: Trimethoxyboroxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boric acid derivatives.

    Reduction: Dimethoxyborane and diborane.

    Substitution: Borinic acids.

Scientific Research Applications

Trimethoxyboroxine has several scientific research applications:

Comparison with Similar Compounds

Trimethoxyboroxine stands out for its wide range of applications and its unique chemical properties, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane
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InChI

InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFMOJHVRFMOIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B1(OB(OB(O1)OC)OC)OC
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Molecular Formula

C3H9B3O6
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DSSTOX Substance ID

DTXSID6051514
Record name Trimethoxycyclotriboroxane
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Molecular Weight

173.5 g/mol
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Physical Description

Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS]
Record name Boroxin, 2,4,6-trimethoxy-
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Record name Trimethoxyboroxine
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CAS No.

102-24-9
Record name Trimethoxyboroxine
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Record name Boroxin, 2,4,6-trimethoxy-
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Record name Boroxin, 2,4,6-trimethoxy-
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Record name Trimethoxycyclotriboroxane
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Record name Triboron trimethyl hexaoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethoxyboroxine
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Trimethoxyboroxine
Customer
Q & A

Q1: What is the molecular formula and weight of trimethoxyboroxine?

A1: this compound, often abbreviated as TMOBX, has the molecular formula (CH3O)3B3O3 and a molecular weight of 173.53 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound. These include:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can detect the characteristic B-O and C-O stretching vibrations in this compound. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and boron-11 (11B) NMR spectroscopy provide structural insights. 1H NMR reveals information about the methoxy groups, while 11B NMR provides data on the boron environment within the boroxine ring. [, , , , ]
  • Dielectric Spectroscopy: This technique is helpful for studying the molecular dynamics and relaxation processes of this compound, especially in its liquid and glassy states. []

Q3: Is this compound compatible with fluoropolymer seals used in lithium-ion batteries?

A3: Yes, this compound has shown improved compatibility with fluoropolymer seals commonly employed in lithium-ion batteries. []

Q4: How does the thermal stability of this compound-cured epoxy resins compare to those cured with other boroxines?

A4: Epoxy resins cured with this compound typically exhibit lower glass transition temperatures (Tg) and degradation temperatures (Td) compared to those cured with triethoxyboroxine, triisopropoxyboroxine, or triphenoxyboroxine. []

Q5: What happens to this compound-cured epoxy resins upon exposure to air and heat?

A5: When this compound-cured epoxy resins are exposed to air, they undergo oxidation, a process that can be accelerated by the presence of alumina. Heating these resins, both in air and nitrogen atmospheres, leads to degradation, with distinct patterns observed depending on the curing atmosphere. []

Q6: Can this compound be used as a catalyst in polymerization reactions?

A6: Yes, this compound functions as a catalyst in the thermal polymerization of phenyl glycidyl ether. The proposed mechanism involves a fast-initiated, nonstationary cationic polymerization. []

Q7: What is the role of this compound in the synthesis of alkali-free borosilicate glass?

A7: this compound acts as an "oxygen-transfer" reagent in a non-aqueous sol-gel route to produce alkali-free borosilicate glass. It reacts with tetraethyl orthosilicate (Si(OEt)4) through a rapid transesterification process, ultimately yielding the desired glass material upon drying and furnacing. []

Q8: How is this compound used in the preparation of dimethoxyborane?

A8: this compound serves as a starting material in the synthesis of dimethoxyborane. It reacts with sodium borohydride and trimethyl borate in diethylene glycol dimethyl ether solvent, followed by distillation to obtain dimethoxyborane with increased purity. []

Q9: What are some applications of this compound in material science?

A9: this compound is utilized in various material science applications, including:

  • High-temperature resistant epoxy foams: When reacted with a polyepoxide and an amine borane, this compound produces foams that retain their structural integrity at elevated temperatures. []
  • Plastic scintillators: this compound acts as a curing agent in the development of plastic scintillators, improving their radiation stability and preventing luminophore migration. []
  • Ultrafast wavelength shifters: this compound-based epoxypolymer compositions, when combined with dyes, create wavelength shifters with fluorescence decay times in the low nanosecond range, suitable for high-energy particle detectors. []

Q10: How is this compound employed in lithium-ion battery technology?

A10: this compound shows promise as an electrolyte additive in lithium-ion batteries:

  • Improved seal compatibility: Its presence enhances the compatibility between the electrolyte and the fluoropolymer seals commonly used in these batteries. []
  • Impedance reduction: At low concentrations (0.3-1%), this compound effectively reduces cell impedance, improving battery performance. []
  • Enhanced high voltage cycling: this compound has shown to improve the cycling performance of Ni-rich layered oxide cathodes at high voltages, contributing to better battery longevity. [, ]

Q11: Are there any applications of this compound in fire suppression?

A11: Research suggests that this compound could be effective as an extinguishing agent for metal fires, specifically magnesium fires. [, ]

Q12: How does the structure of this compound influence its reactivity?

A12: The boroxine ring in this compound acts as a Lewis acid, enabling interactions with electron-donating species. The methoxy groups can undergo transesterification reactions, leading to the formation of new B-O bonds. Modifications to the alkoxy or aryloxy groups attached to the boroxine ring can significantly impact its reactivity, thermal stability, and other physicochemical properties. [, , ]

Q13: Is this compound sensitive to moisture? What happens upon hydrolysis?

A13: Yes, this compound is moisture-sensitive. Hydrolysis of this compound produces boric acid (B(OH)3) and methanol (CH3OH). []

Q14: What are some computational chemistry approaches used to study this compound?

A14: Quantum chemical calculations have been employed to investigate the antioxidant properties of this compound and related halogenated boroxines. These studies focus on calculating thermodynamic parameters to understand the mechanism of radical scavenging activity. []

Q15: Are there any known alternatives or substitutes for this compound in its various applications?

A15: While specific alternatives depend on the particular application, some potential substitutes for this compound include:

  • Other boroxine derivatives: Compounds like triethoxyboroxine, triisopropoxyboroxine, and triphenoxyboroxine offer different reactivity and stability profiles and may be suitable alternatives in certain cases. []
  • Conventional curing agents: Depending on the desired properties, traditional curing agents used for epoxy resins, such as amines and anhydrides, might serve as alternatives in specific formulations. [, ]

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